molecular formula C11H16O3 B8512251 (3-Isopropoxy-4-methoxyphenyl)methanol

(3-Isopropoxy-4-methoxyphenyl)methanol

Cat. No. B8512251
M. Wt: 196.24 g/mol
InChI Key: WABKPAIQYQUYBI-UHFFFAOYSA-N
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Patent
US09044463B2

Procedure details

Potassium carbonate (13.5 g) was added to a solution of 3-hydroxy-4-methoxybenzyl alcohol (10.0 g) and 2-bromopropane (9.15 ml) in dry DMF (100 ml) and the mixture was heated to reflux for 72 hours. The solvent was removed under vacuum. The residue obtained was partitioned between water and ethyl acetate. The aqueous phase was re-extracted with ethyl acetate (2×) and the combined organics were passed through a hydrophobic frit. The solvents were removed under vacuum.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[CH2:11][OH:12].Br[CH:19]([CH3:21])[CH3:20]>CN(C=O)C>[CH:19]([O:7][C:8]1[CH:9]=[C:10]([CH2:11][OH:12])[CH:13]=[CH:14][C:15]=1[O:16][CH3:17])([CH3:21])[CH3:20] |f:0.1.2|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1OC
Name
Quantity
9.15 mL
Type
reactant
Smiles
BrC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was re-extracted with ethyl acetate (2×)
CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuum

Outcomes

Product
Name
Type
Smiles
C(C)(C)OC=1C=C(C=CC1OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.